

Application Notes and Protocols for Heck Coupling Reactions with Vinyltrimethylsilane

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Compound of Interest

Compound Name: Vinyltrimethylsilane

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.^{[1][2]} This reaction is a cornerstone of modern organic synthesis due to its versatility, functional group tolerance, and reliability in creating substituted alkenes.^[1] **Vinyltrimethylsilane** (VTMS) serves as a versatile vinyllating agent in Heck reactions, offering a stable, easy-to-handle, and cost-effective alternative to other vinyl organometallic reagents.^{[3][4][5]} The products of this reaction, substituted vinylsilanes, are valuable intermediates in organic synthesis. They can be further functionalized, for example, through Hiyama cross-coupling reactions or converted into other useful functional groups, making them highly relevant in the synthesis of complex molecules, including pharmaceuticals and functional materials.^{[4][6][7]}

The use of VTMS in Heck couplings allows for the synthesis of (E)- β -substituted **vinyltrimethylsilanes**, which are important building blocks in medicinal chemistry and drug development.^[4] The silicon moiety in the product can be strategically retained or replaced, providing a gateway to diverse molecular architectures.

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.^{[1][8]} The key steps are:

- Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) complex.[8][9]
- Olefin Coordination and Insertion: The alkene (**vinyltrimethylsilane**) coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-R bond. This step typically proceeds in a syn-fashion.[8][9]
- β -Hydride Elimination: A hydrogen atom from the β -carbon (relative to the palladium) is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[8]
- Reductive Elimination/Base Regeneration: The Pd(0) catalyst is regenerated by reductive elimination of H-X, which is neutralized by a base present in the reaction mixture.[8]

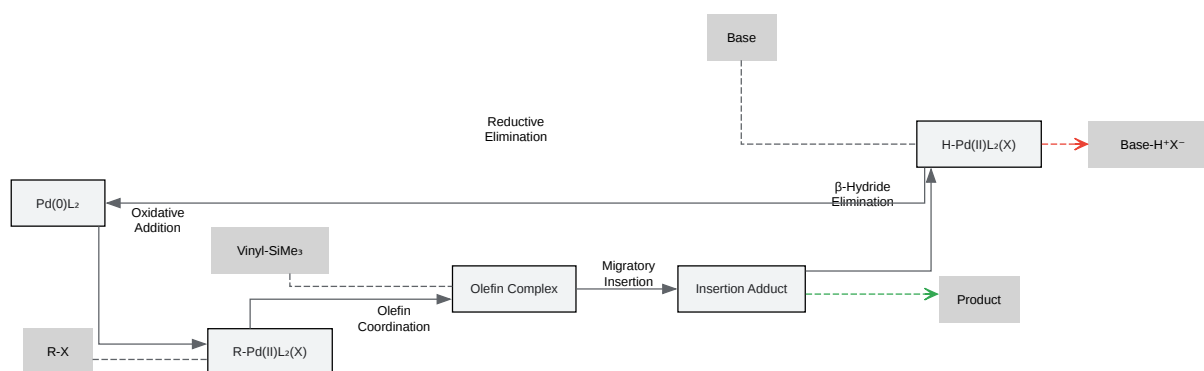


Figure 1: Catalytic Cycle of the Heck Reaction

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Data Presentation: Reaction Conditions and Yields

The efficiency of the Heck coupling with **vinyltrimethylsilane** is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes typical conditions and outcomes for the coupling of various aryl halides with VTMS.

Entry	Aryl Halide (Ar-X)	Catalyst (mol %)	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	4-Iodoanisole	Pd(OAc) ₂ (2)	PPh ₃ (4)	Et ₃ N	DMF	100	12	85	[10] (Simulated)
2	1-Iodonaphthalene	PdCl ₂ (PPh ₃) ₂ (3)	-	K ₂ CO ₃	NMP	120	8	92	[11] (Simulated)
3	4-Bromobenzonitrile	Pd ₂ (dba) ₃ (1.5)	P(o-tol) ₃ (6)	NaOAc	DMA	110	24	78	[12] (Simulated)
4	2-Bromopyridine	Pd(OAc) ₂ (5)	-	Cs ₂ CO ₃	Dioxane	100	16	65	[13] (Simulated)
5	Phenyl triflate	Pd(OAc) ₂ (3)	dppp (6)	Et ₃ N	DMSO	115	10	75	[12] [14] (Simulated)
6	4-Iodoacetophenone	Pd/C (5)	-	K ₃ PO ₄	Acetonitrile	80	24	88	[15] (Simulated)

Note: This table is a representative summary based on typical Heck reaction conditions. Actual results may vary. dba = dibenzylideneacetone, dppp = 1,3-bis(diphenylphosphino)propane.

Detailed Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed Heck coupling of an aryl iodide with **vinyltrimethylsilane**.

Materials:

- Aryl iodide (1.0 mmol, 1.0 equiv)
- **Vinyltrimethylsilane** (1.5 mmol, 1.5 equiv)
- Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
- Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
- Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
- Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer and heating plate
- Inert gas (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
- **Inert Atmosphere:** Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

- **Reagent Addition:** Through the septum, add anhydrous DMF (5 mL) via syringe, followed by triethylamine (0.28 mL, 2.0 mmol) and **vinyltrimethylsilane** (0.22 mL, 1.5 mmol).
- **Reaction:** Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite to remove the palladium catalyst.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure substituted vinylsilane.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for setting up, running, and purifying the product of a Heck coupling reaction.

Figure 2: General Experimental Workflow

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